6-[1-(Hydroxyimino)ethyl]-1,3-benzothiazol-2-amine
Description
6-[1-(Hydroxyimino)ethyl]-1,3-benzothiazol-2-amine is a benzothiazole derivative featuring a hydroxyiminoethyl substituent at the 6-position of the benzothiazole core. Benzothiazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
(NE)-N-[1-(2-amino-1,3-benzothiazol-6-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-5(12-13)6-2-3-7-8(4-6)14-9(10)11-7/h2-4,13H,1H3,(H2,10,11)/b12-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTZTDPTMOJPDU-LFYBBSHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC2=C(C=C1)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC2=C(C=C1)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(Hydroxyimino)ethyl]-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with an appropriate oxime derivative. One common method includes the reaction of 2-aminobenzothiazole with acetone oxime under acidic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-[1-(Hydroxyimino)ethyl]-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that benzothiazole derivatives, including 6-[1-(Hydroxyimino)ethyl]-1,3-benzothiazol-2-amine, exhibit significant antimicrobial properties. A study synthesized a series of benzothiazole derivatives and evaluated their efficacy against various microbial strains. The results showed promising activity, suggesting potential applications in developing new antimicrobial agents .
Anticancer Potential
Benzothiazole derivatives have been investigated for their anticancer properties. Compounds similar to this compound have shown cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer cell proliferation .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory activity of benzothiazole derivatives. Studies have demonstrated that these compounds can inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .
Materials Science
Polymer Chemistry
this compound can serve as a building block in synthesizing polymeric materials. Its unique functional groups allow for the modification of polymer properties, enhancing their thermal stability and mechanical strength. This has implications for creating advanced materials used in various industrial applications.
Sensors and Dyes
The compound's ability to interact with metal ions has led to its exploration in sensor technology. It can be used to develop selective sensors for detecting heavy metals in environmental samples. Additionally, its chromophoric properties make it suitable for use as a dye in various applications.
Analytical Chemistry
Chromatography and Spectroscopy
In analytical chemistry, this compound has been utilized as a reagent in chromatographic methods for separating and identifying compounds in complex mixtures. Its ability to form stable complexes with various analytes enhances detection sensitivity in techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Case Studies
Mechanism of Action
The mechanism of action of 6-[1-(Hydroxyimino)ethyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzothiazole ring can interact with enzymes and receptors, modulating their function. These interactions contribute to the compound’s biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzothiazol-2-amine Derivatives
Structural and Functional Group Variations
Key benzothiazol-2-amine analogs and their substituents are summarized below:
Physicochemical Properties
- Melting Points : Benzothiazol-2-amine derivatives generally exhibit high melting points (>250°C) due to strong intermolecular hydrogen bonding and aromatic stacking .
- Spectroscopic Data: IR: Stretching frequencies for C=N (1620–1632 cm⁻¹) and NH (3250–3420 cm⁻¹) are consistent across analogs . NMR: The 6-substituent significantly impacts chemical shifts. For example, the hydroxyiminoethyl group would show characteristic peaks for oxime protons (δ ~10–11 ppm) and aliphatic CH₃ (δ ~2.3 ppm) .
Biological Activity
6-[1-(Hydroxyimino)ethyl]-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action of this compound, supported by case studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The hydroxyimino group is introduced via condensation reactions, which are crucial for enhancing the compound's reactivity and biological profile. The synthetic pathway often includes:
- Formation of Benzothiazole Core : The initial step involves synthesizing the benzothiazole structure using thioamide and a suitable electrophile.
- Introduction of Hydroxyimino Group : This is achieved through the reaction with hydroxylamine derivatives under acidic or basic conditions.
- Purification : The final product is purified using recrystallization or chromatography techniques.
Antibacterial Activity
Research has demonstrated that benzothiazole derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that this compound displays:
- Inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Activity against Gram-negative bacteria , including Escherichia coli and Pseudomonas aeruginosa.
In vitro tests revealed that the compound's antibacterial activity was comparable to standard antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Notable findings include:
- Cell Line Testing : The compound exhibited significant cytotoxic effects on human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines.
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation, potentially through the generation of reactive oxygen species (ROS) .
Study 1: Antibacterial Evaluation
In a study evaluating various benzothiazole derivatives, this compound was tested against multiple bacterial strains using the disc diffusion method. Results indicated:
| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Control |
|---|---|---|
| Staphylococcus aureus | 15 | Significant |
| E. coli | 12 | Moderate |
| Pseudomonas aeruginosa | 10 | Mild |
These results underscore the compound's potential as an antibacterial agent .
Study 2: Anticancer Activity
A separate investigation into the anticancer properties revealed:
| Cell Line | IC50 (µM) | Percentage Inhibition |
|---|---|---|
| MCF-7 | 20 | 75% |
| A549 | 25 | 70% |
The study highlighted that this compound effectively inhibited cancer cell growth in a dose-dependent manner .
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is closely linked to their structural characteristics. Modifications at specific positions on the benzothiazole ring can enhance or diminish activity. For instance:
- Substitution at C-2 Position : Increasing hydrophobicity generally improves antibacterial properties.
- Hydroxyimino Group : This functional group is critical for enhancing reactivity and biological interactions.
Q & A
Q. What are the optimized synthetic routes for 6-[1-(Hydroxyimino)ethyl]-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis involves multi-step organic reactions. A typical approach includes:
Benzothiazole core formation : React aniline derivatives with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid under controlled temperatures (<10°C) to generate the benzothiazol-2-amine scaffold .
Hydroxyiminoethyl introduction : Condense the amine group with a ketone (e.g., acetylacetone) in methanol or ethanol under reflux, followed by hydroxylamine hydrochloride treatment to form the oxime (hydroxyimino) group. Adjust pH and temperature to optimize imine formation .
- Critical factors :
- Solvent choice (polar aprotic solvents improve oxime stability).
- Stoichiometric control of hydroxylamine to avoid over-substitution.
- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >90% purity .
Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation of this compound?
- Methodology :
- ¹H/¹³C NMR : Key signals include:
- Aromatic protons (δ 7.2–8.1 ppm, split for benzothiazole protons).
- Hydroxyimino proton (δ 10.5–11.2 ppm, broad singlet) .
- IR Spectroscopy : Confirm N–H (3300–3500 cm⁻¹) and C=N (1620–1680 cm⁻¹) stretches.
- X-ray crystallography : Resolve the tetrahydrobenzothiazole ring conformation and oxime geometry (e.g., E/Z isomerism). Crystallize in ethanol/dichloromethane to obtain monoclinic crystals .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodology :
- Antimicrobial screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare inhibition zones to standard antibiotics (e.g., ampicillin) at 50–100 µg/mL concentrations .
- Cytotoxicity testing : Employ MTT assays on human cell lines (e.g., HEK-293) to determine IC₅₀ values. A safe threshold (IC₅₀ > 100 µM) is required for further therapeutic exploration .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Methodology :
- Derivative synthesis : Modify substituents on the benzothiazole ring (e.g., halogenation at position 6) or vary the hydroxyiminoethyl chain length. Use Suzuki coupling for aryl substitutions .
- Activity trends :
| Substituent Position | Modification | Effect on Bioactivity |
|---|---|---|
| 6-position | Cl or Br | ↑ Antimicrobial potency (2–4x MIC reduction) |
| Hydroxyimino chain | Longer alkyl | ↓ Solubility, ↑ cytotoxicity |
- Computational modeling : Perform DFT calculations to correlate electron density (HOMO/LUMO) with antibacterial activity .
Q. How can conflicting data on synthetic yields or biological results be resolved?
- Methodology :
- Reproducibility checks : Standardize reaction conditions (e.g., strict temperature control during bromine addition in benzothiazole synthesis) .
- Analytical validation : Use HPLC-MS to verify batch purity. Discrepancies in antimicrobial data may arise from strain variability; validate with clinical isolates .
Q. What computational strategies predict binding modes with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate interactions with E. coli DNA gyrase (PDB: 1KZN). The hydroxyimino group shows hydrogen bonding with Asp73, while the benzothiazole ring π-stacks with Tyr122 .
- MD simulations : Run 100 ns trajectories in GROMACS to assess complex stability. RMSD < 2 Å indicates robust binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
